molecular formula C23H20N2O B2374357 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole CAS No. 637754-16-6

1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole

Cat. No.: B2374357
CAS No.: 637754-16-6
M. Wt: 340.426
InChI Key: XCJCJKVUHPVUOQ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl group at the N1 position and a (4-methoxyphenyl)ethenyl substituent at the C2 position. This compound belongs to a class of heterocyclic molecules with demonstrated biological relevance, particularly in antimicrobial and antioxidant applications . Its synthesis typically involves microwave-assisted reactions between o-phenylenediamine and substituted aldehydes, such as cinnamaldehyde derivatives, followed by benzylation . The E-configuration of the ethenyl group is critical for its spatial orientation, which enhances interactions with biological targets like bacterial enzymes .

Properties

IUPAC Name

1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJCJKVUHPVUOQ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole exhibits several promising biological activities:

Anticancer Activity

Several studies have reported that benzodiazole derivatives can exhibit anticancer properties. The specific interactions of this compound with cancer cell lines have shown potential for inhibiting tumor growth, likely due to its ability to interfere with cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Effects

Benzodiazole compounds, including this one, have demonstrated anti-inflammatory properties. This activity could be attributed to the modulation of inflammatory mediators and pathways, making it a candidate for further exploration in inflammatory disease models.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may inhibit the growth of certain bacteria and fungi, potentially serving as a lead compound for the development of new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodiazoles and assessed their anticancer activity against human cancer cell lines. The study found that this compound exhibited significant cytotoxic effects compared to control compounds, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound in animal models. The results indicated a reduction in markers of inflammation when administered to subjects with induced inflammatory conditions. This suggests that the compound could be further developed for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Benzyl-2-(4-Methoxyphenyl)-1H-Benzimidazole

  • Structure : Lacks the ethenyl bridge between the benzimidazole core and the 4-methoxyphenyl group.
  • aureus thymidylate kinase) .
  • Applications : Primarily explored for its synthetic accessibility rather than biological activity .

2-[(E)-2-(4-Methoxyphenyl)Ethenyl]-1,3-Benzoxazole

  • Structure : Replaces the benzimidazole core with a benzoxazole ring, altering electronic properties.
  • Properties : Demonstrates superior antimycobacterial activity (MIC = 8 µg/mL against M. avium) compared to benzimidazoles, likely due to enhanced electron-withdrawing effects from the oxazole oxygen .
  • Applications : Highlighted for targeting photosynthetic electron transport in plants and mycobacterial pathogens .

5-Methoxy-2-(1,3-Thiazol-4-yl)-1H-1,3-Benzodiazole

  • Structure : Features a thiazole substituent instead of the (4-methoxyphenyl)ethenyl group.

Antimicrobial Activity

  • Target Compound : Exhibits strong docking scores (-9.2 kcal/mol) with S. aureus TMK (PDB: 4QGH), suggesting competitive inhibition of thymidylate kinase, a key enzyme in bacterial DNA synthesis .
  • 2-[(E)-2-Phenylethenyl]-1H-Benzodiazole : Lower binding affinity (-8.1 kcal/mol) due to the absence of the methoxy group, which reduces hydrophobic interactions .
  • Benzoxazole Derivatives : Higher activity against M. kansasii (MIC = 4 µg/mL) compared to benzimidazoles, attributed to enhanced membrane permeability from the oxazole ring .

Antioxidant Potential

  • Compounds like 5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b) show superior radical scavenging (IC₅₀ = 12 µM) compared to the target compound, likely due to the triol group’s electron-donating capacity .

Physicochemical Properties

Property Target Compound 1-Benzyl-2-(4-Methoxyphenyl) 2-[(E)-2-Phenylethenyl]
LogP (Predicted) 4.2 3.8 3.5
Hydrogen Bond Acceptors 3 3 2
Rotatable Bonds 5 3 4
Topological Polar Surface Area 36.3 Ų 36.3 Ų 28.7 Ų

Biological Activity

1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core with a benzyl and a methoxyphenyl substituent. The structural formula can be represented as follows:

C19H18N2O\text{C}_{19}\text{H}_{18}\text{N}_2\text{O}

This structure contributes to its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives. For instance, compounds similar to this compound showed significant activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus3.12 - 12.5
Similar DerivativeE. coli10 - 20

Antioxidant Activity

The antioxidant properties of this compound have also been explored. It was found that certain derivatives exhibit significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The IC50 values for antioxidant activity were reported to be lower than those of established antioxidants such as ascorbic acid .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in bacterial metabolism and replication.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with inflammation and cell proliferation.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against clinical isolates of bacteria. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations that were non-toxic to human cells.

Study 2: In Vivo Testing

Another study investigated the in vivo effects of the compound in animal models infected with resistant bacterial strains. The administration of the compound resulted in a notable reduction in bacterial load and improved survival rates among treated subjects compared to controls.

Q & A

Q. What are the optimal synthetic routes for preparing 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis using ethanol with catalytic HCl (0.05%) under controlled heating (60–80°C) is effective for benzodiazole derivatives. This method reduces reaction time and improves yield compared to conventional heating . Key parameters include stoichiometric control of cinnamaldehyde derivatives and precise temperature monitoring. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

  • Methodology : Use single-crystal X-ray diffraction (SHELX programs) for absolute configuration determination. For routine analysis, combine 1H^1 \text{H}/13C^{13} \text{C} NMR to verify the (E)-ethenyl configuration (e.g., coupling constants ~16 Hz for trans protons) and UV-Vis spectroscopy to confirm π-conjugation (absorption ~300–350 nm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What preliminary biological assays are recommended to explore its bioactivity?

  • Methodology : Screen for cytotoxicity using human cancer cell lines (e.g., MCF-7, MDA-MB-231) via MTT assays. Compare tumor specificity (TS) values against reference drugs like doxorubicin. Ensure dose-response curves (0.1–100 µM) and calculate IC50_{50}. Include positive controls and statistical validation (e.g., ANOVA) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s tumor-specific cytotoxicity?

  • Methodology : Synthesize analogs with modifications to the 4-methoxyphenyl group (e.g., substituent effects at R4). Test substituents like halides, hydroxyl, or bulkier alkoxy groups. Use molecular docking (AutoDock Vina) to predict binding to targets like KRAS-PDEδ, and validate with surface plasmon resonance (SPR) for binding affinity . Correlate TS values with electronic (Hammett σ) and steric parameters (Taft constants).

Q. What computational strategies are effective for predicting interactions with biological targets?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Molecular dynamics (MD) simulations (AMBER) can model ligand-protein stability (e.g., KRAS-PDEδ). Validate with in vitro assays and compare docking scores (e.g., Glide XP) against known inhibitors .

Q. How can contradictory cytotoxicity data between similar compounds be resolved?

  • Methodology : Conduct meta-analysis of literature data (e.g., PubChem, Acta Cryst. reports) to identify variables like cell line specificity or assay conditions. Replicate experiments under standardized protocols. Use principal component analysis (PCA) to isolate factors (e.g., logP, polar surface area) influencing bioactivity .

Q. What advanced spectroscopic techniques are suitable for analyzing aggregation effects in solution?

  • Methodology : Employ dynamic light scattering (DLS) and nuclear Overhauser effect spectroscopy (NOESY) to detect self-assembly. Compare NMR spectra in DMSO-d6_6 vs. CDCl3_3 to assess solvent-dependent aggregation. Fluorescence quenching experiments with pyrene can probe micelle formation .

Notes for Rigorous Research

  • Synthesis : Optimize microwave power (300–500 W) to avoid decomposition. Monitor by TLC (Rf_f ~0.4 in 7:3 hexane/EtOAc).
  • Bioassays : Include caspase-3/7 activation assays to probe apoptosis mechanisms.
  • Data Conflicts : Cross-validate cytotoxicity data with clonogenic assays and transcriptomic profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.